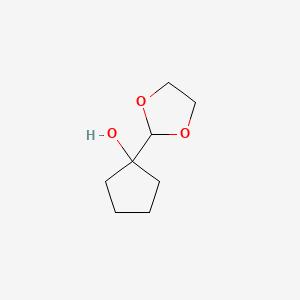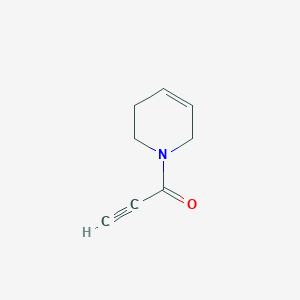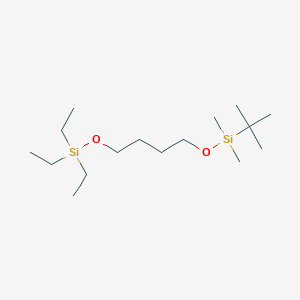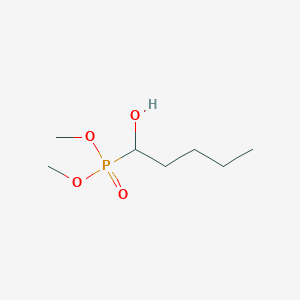
S-Methyl 2-bromohexanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl 2-bromohexanethioate: is an organosulfur compound with the molecular formula C7H13BrOS It is a derivative of hexanoic acid, where the carboxyl group is replaced by a thioester group containing a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Methyl 2-bromohexanethioate can be synthesized through the reaction of 2-bromohexanoic acid with methyl thiocyanate in the presence of trifluoroacetic acid. This reaction yields this compound with a 55% yield . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the desired product in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: S-Methyl 2-bromohexanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The thioester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed:
Substitution: Formation of S-methyl 2-alkylthiohexanoates or S-methyl 2-aminothiohexanoates.
Reduction: Formation of 2-bromohexanol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Scientific Research Applications
Chemistry: S-Methyl 2-bromohexanethioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to modify cysteine residues in proteins makes it a useful tool for probing the function of thiol-containing enzymes and studying redox biology.
Industry: The compound’s reactivity and functional group compatibility make it useful in the development of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, surfactants, and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds:
S-Methyl 2-chlorohexanethioate: Similar structure but with a chlorine atom instead of bromine.
S-Methyl 2-iodohexanethioate: Similar structure but with an iodine atom instead of bromine.
S-Methyl 2-fluorohexanethioate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: S-Methyl 2-bromohexanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable reagent in specific synthetic applications.
Properties
| 115219-54-0 | |
Molecular Formula |
C7H13BrOS |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
S-methyl 2-bromohexanethioate |
InChI |
InChI=1S/C7H13BrOS/c1-3-4-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |
InChI Key |
WKESYIJWOJXEKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)





